molecular formula C18H21N3O3 B501613 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine CAS No. 369400-61-3

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B501613
CAS No.: 369400-61-3
M. Wt: 327.4g/mol
InChI Key: KCLSMEKOKXDQSV-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a 2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-pyridinylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzoyl and pyridinyl groups.

    Reduction: Reduced forms of the benzoyl and pyridinyl groups.

    Substitution: Substituted derivatives at the pyridinyl group.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine
  • 1-(3,5-Dimethoxybenzoyl)-4-(3-pyridinyl)piperazine
  • 1-(3,5-Dimethoxybenzoyl)-4-(4-pyridinyl)piperazine

Uniqueness

1-(3,5-Dimethoxybenzoyl)-4-(2-pyridinyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzoyl ring and the pyridinyl group on the piperazine ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-11-14(12-16(13-15)24-2)18(22)21-9-7-20(8-10-21)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLSMEKOKXDQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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